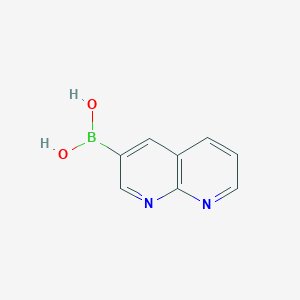![molecular formula C24H21ClFN3O4 B12633825 (3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)
(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3S,3’aR,8’aS,8’bS)-2’-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione” is a complex organic molecule that features a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may include:
Formation of the Indole Core: This step often involves the cyclization of a suitable precursor to form the indole ring.
Spirocyclization: The spirocyclic structure is formed through a cyclization reaction that connects the indole core to the pyrrolizine ring.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Halogenation, methylation, and other substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), methylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent due to its unique structural properties and biological activity.
Industry: As a precursor for the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,3’aR,8’aS,8’bS)-2’-(4-chloro-2-methoxyphenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione
- (3S,3’aR,8’aS,8’bS)-2’-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-dione
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and spirocyclic structure, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C24H21ClFN3O4 |
|---|---|
Poids moléculaire |
469.9 g/mol |
Nom IUPAC |
(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C24H21ClFN3O4/c1-11-8-17(18(33-2)10-14(11)25)29-21(30)19-16-4-3-7-28(16)24(20(19)22(29)31)13-9-12(26)5-6-15(13)27-23(24)32/h5-6,8-10,16,19-20H,3-4,7H2,1-2H3,(H,27,32)/t16-,19+,20-,24+/m0/s1 |
Clé InChI |
KZLWLYAZKLRSHS-MDTICMOCSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1Cl)OC)N2C(=O)[C@@H]3[C@@H]4CCCN4[C@@]5([C@@H]3C2=O)C6=C(C=CC(=C6)F)NC5=O |
SMILES canonique |
CC1=CC(=C(C=C1Cl)OC)N2C(=O)C3C4CCCN4C5(C3C2=O)C6=C(C=CC(=C6)F)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)


![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)



![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)
![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)


